molecular formula C12H8ClN2O7P B140604 Bis(4-nitrophenyl) phosphorochloridate CAS No. 6546-97-0

Bis(4-nitrophenyl) phosphorochloridate

Cat. No.: B140604
CAS No.: 6546-97-0
M. Wt: 358.63 g/mol
InChI Key: SIUMNXFSXCQDCF-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) phosphorochloridate: is an organophosphorus compound with the molecular formula C12H8ClN2O7P. It is characterized by the presence of two 4-nitrophenyl groups attached to a phosphorochloridate moiety.

Scientific Research Applications

Chemistry: Bis(4-nitrophenyl) phosphorochloridate is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidates and phosphates. It serves as a phosphorylating agent in various chemical transformations.

Biology and Medicine: In biological research, it is used to study enzyme mechanisms, particularly those involving phosphoryl transfer reactions. It can act as a substrate for phosphatases and other enzymes that catalyze the hydrolysis of phosphate esters .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of flame retardants, plasticizers, and other functional materials.

Mechanism of Action

Bis(4-nitrophenyl) phosphorochloridate is a versatile phosphorylating agent used in oligonucleotide synthesis. It is effective for 3′- and/or 5′-phosphorylations of nucleosides, leading to high yields of monophosphates. A study also explored the reaction kinetics of bis (4-nitrophenyl) phosphorochloridate, particularly its interaction with alkaline hydrogen peroxide .

Safety and Hazards

Bis(4-nitrophenyl) phosphate is classified as Acute toxicity, Oral (Category 2), H300 according to the safety data sheet . It is fatal if swallowed and should not be eaten, drunk, or smoked when using this product .

Future Directions

The future directions of Bis(4-nitrophenyl) phosphorochloridate research could involve exploring its applications in other areas of chemistry. For instance, a review covers the main synthetic routes to and the corresponding mechanisms of phosphoramidate formation . This could potentially open up new avenues for the use of this compound in the synthesis of phosphoramidates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) phosphorochloridate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and a base like pyridine is often used to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2C6H4(NO2)OH+POCl3(C6H4(NO2))2P(O)Cl+2HCl2 \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{POCl}_3 \rightarrow (\text{C}_6\text{H}_4(\text{NO}_2))_2\text{P(O)Cl} + 2 \text{HCl} 2C6​H4​(NO2​)OH+POCl3​→(C6​H4​(NO2​))2​P(O)Cl+2HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems can also help in scaling up the production while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitrophenyl) phosphorochloridate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

    Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form bis(4-nitrophenyl) phosphate and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.

    Catalysts: Bases like pyridine or triethylamine can be used to facilitate the reactions.

Major Products:

Comparison with Similar Compounds

    Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphorochloridate group.

    Bis(4-nitrophenyl) carbonate: Contains a carbonate group and is used in similar applications as a reagent in organic synthesis.

Uniqueness: Bis(4-nitrophenyl) phosphorochloridate is unique due to its high reactivity and ability to act as a versatile phosphorylating agent. Its ability to form stable phosphoramidates and phosphates makes it valuable in both research and industrial applications .

Properties

IUPAC Name

1-[chloro-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN2O7P/c13-23(20,21-11-5-1-9(2-6-11)14(16)17)22-12-7-3-10(4-8-12)15(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUMNXFSXCQDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400486
Record name BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6546-97-0
Record name BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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